molecular formula C17H24N6O7 B13572995 3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione

3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione

Cat. No.: B13572995
M. Wt: 424.4 g/mol
InChI Key: XULHMPPNPQBSBZ-UHFFFAOYSA-N
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Description

3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features a unique structure that includes an azido group, a trioxa-azadodecane chain, and a piperidine-dione moiety, making it a subject of interest for researchers exploring novel chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione typically involves multiple steps:

    Formation of the Trioxa-Azadodecane Chain: This step involves the reaction of diethylene glycol with appropriate amines to form the trioxa-azadodecane chain. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

    Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source. This step requires careful handling due to the potentially explosive nature of azides.

    Formation of the Piperidine-Dione Moiety: The piperidine-dione structure is synthesized through cyclization reactions involving appropriate dicarboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or nitroso derivatives.

    Reduction: Reduction of the azido group can yield amines, which can further participate in various chemical reactions.

    Substitution: The azido group can be replaced by other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s azido group can be used for bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems.

Medicine

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug delivery and molecular imaging.

Comparison with Similar Compounds

Similar Compounds

    4,7,10-Trioxa-1,13-tridecanediamine: This compound shares the trioxa-azadodecane chain but lacks the azido and piperidine-dione moieties.

    N-Boc-4,7,10-trioxa-1,13-tridecanediamine: Similar in structure but with a Boc-protected amine group instead of the azido group.

    1,11-Diamino-3,6,9-trioxaundecane: Contains a similar trioxa chain but with different terminal groups.

Uniqueness

The uniqueness of 3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the azido group, in particular, allows for bioorthogonal reactions that are not possible with many other compounds.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

Molecular Formula

C17H24N6O7

Molecular Weight

424.4 g/mol

IUPAC Name

3-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione

InChI

InChI=1S/C17H24N6O7/c18-22-20-4-6-29-8-10-30-9-7-28-5-3-19-12-11-15(25)23(17(12)27)13-1-2-14(24)21-16(13)26/h11,13,19H,1-10H2,(H,21,24,26)

InChI Key

XULHMPPNPQBSBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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